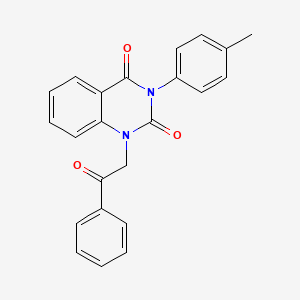

1-(2-oxo-2-phenylethyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-oxo-2-phenylethyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that has attracted a lot of attention in recent years due to its potential as a drug candidate. This compound belongs to the quinazoline family and has been shown to have a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Elucidation

- Quinazoline derivatives are subject to structural elucidation and regioselective alkylation studies. For instance, 2-phenyl-3H-pyridazino[6,1-b]quinazoline-3,10(5H)-dione has been analyzed for its tautomeric structures, spectral behavior, and chemical reactivity under different conditions, leading to the discovery of O-alkyl and N-alkyl derivatives and hydrolytic ring-opening products (Csányi et al., 2002).

Catalytic Applications and Reaction Mechanisms

- Novel synthetic routes for quinazoline derivatives are explored for their potential in green chemistry and catalysis. For example, selenium-catalyzed carbonylation of o-nitrobenzamides has provided a metal and phosgene-free synthesis of 1H-quinazoline-2,4-diones, indicating a sustainable approach to synthesizing bioactive compounds (Wu & Yu, 2010).

Herbicidal Activity

- The triketone-containing quinazoline-2,4-dione motif has been evaluated for its herbicidal activity, showing promising results against a broad spectrum of weeds. This suggests its potential for agricultural applications, particularly in developing novel herbicides with excellent crop selectivity (Wang et al., 2014).

Pharmacological Potential

- Quinazoline derivatives exhibit a range of pharmacological properties, making them subjects of intense research for drug discovery. Their synthesis and bioevaluation have led to the identification of compounds with significant cytotoxic activity against various cancer cell lines, underscoring their potential in chemotherapeutic applications (Deady et al., 2003).

Advanced Materials and Organic Electronics

- Quinazoline derivatives are also explored for their applications in organic electronics, serving as electron-transport materials. Their structural and electronic properties make them suitable for use in organic light-emitting devices (OLEDs), indicating their role in the development of next-generation electronic materials (Huang et al., 2006).

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)-1-phenacylquinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3/c1-16-11-13-18(14-12-16)25-22(27)19-9-5-6-10-20(19)24(23(25)28)15-21(26)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIQAIONXLNSRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-oxo-2-phenylethyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea](/img/structure/B3013018.png)

![4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B3013023.png)

![2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide](/img/structure/B3013024.png)

![Thiomorpholin-4-yl-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3013028.png)

![[2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide](/img/structure/B3013029.png)